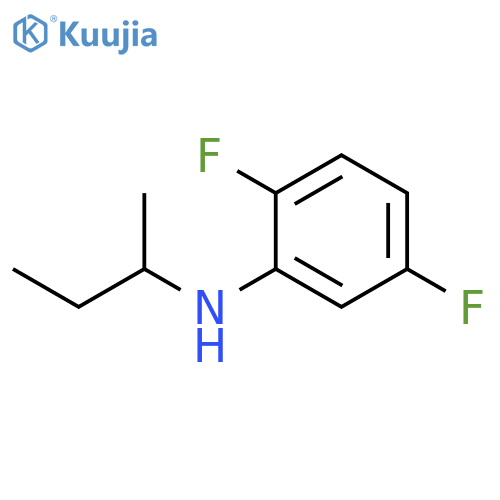Cas no 1019560-33-8 (N-(butan-2-yl)-2,5-difluoroaniline)

1019560-33-8 structure
商品名:N-(butan-2-yl)-2,5-difluoroaniline
N-(butan-2-yl)-2,5-difluoroaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2,5-difluoro-N-(1-methylpropyl)-
- n-(Sec-butyl)-2,5-difluoroaniline
- N-(butan-2-yl)-2,5-difluoroaniline
-
- インチ: 1S/C10H13F2N/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7,13H,3H2,1-2H3
- InChIKey: UVLSMGRSVYAZDL-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)CC)=CC(F)=CC=C1F
N-(butan-2-yl)-2,5-difluoroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1053969-5g |
N-(Butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 5g |
$824.0 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992089-5g |
N-(Butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375394-500mg |
n-(Sec-butyl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 500mg |
¥15093 | 2023-03-01 | |
| Enamine | EN300-164848-2.5g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-164848-10.0g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-164848-0.05g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 0.05g |
$612.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375394-50mg |
n-(Sec-butyl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 50mg |
¥13219 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375394-100mg |
n-(Sec-butyl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 100mg |
¥14976 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375394-2.5g |
n-(Sec-butyl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 2.5g |
¥30844 | 2023-03-01 | |
| Enamine | EN300-164848-2500mg |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 2500mg |
$529.0 | 2023-09-21 |
N-(butan-2-yl)-2,5-difluoroaniline 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
1019560-33-8 (N-(butan-2-yl)-2,5-difluoroaniline) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1019560-33-8)N-(butan-2-yl)-2,5-difluoroaniline

清らかである:99%/99%
はかる:1g/5g
価格 ($):256.0/742.0